molecular formula C14H13N3O2 B2729351 N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide CAS No. 376620-59-6

N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No. B2729351
CAS RN: 376620-59-6
M. Wt: 255.277
InChI Key: HVJPXWQVOLCVAM-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide, also known as BF-2, is a small molecule drug that has been studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been shown to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

The compound has been synthesized and evaluated for its antibacterial properties. Researchers have prepared N’- (1,3-benzothiazol-2-yl)-arylamides, including derivatives of this compound, using hydroxybenzotriazole (HOBT) and 1- (3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. These compounds exhibited variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Compound C13, which contains a thiophene ring attached to the benzothiazole moiety via an amide linkage, showed maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM .

Nucleating Agent for Conductive Films

An interesting application involves the compound’s decomposition product, which acts as a nucleating agent for 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline (DMBI-H). This effect enhances the conductivity of the final doped P(NDI2OD-T2) films .

Cytotoxic Activity Against Cancer Cells

One of the triazole derivatives derived from this compound demonstrated effective cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range .

Crystallographic Studies

Researchers have synthesized and characterized the compound N-(1H-1,3-benzodiazol-2-yl)benzamide. A high-quality single crystal was grown to investigate its X-ray structure using slow evaporation solution growth techniques .

Other Potential Applications

While the above areas highlight specific research, it’s worth noting that benzothiazole derivatives, including this compound, have been explored for diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, and anti-inflammatory properties .

Pharmacokinetic Profile

ADMET calculations indicated a favorable pharmacokinetic profile for the synthesized compounds, including this one .

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9(15-14(18)12-7-4-8-19-12)13-16-10-5-2-3-6-11(10)17-13/h2-9H,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJPXWQVOLCVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide

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